Doxepin Hydrochloride

Overview

Description

Cidoxepin hydrochloride, also known as (Z)-doxepin hydrochloride, is a tricyclic antidepressant. It is the cis or (Z) stereoisomer of doxepin, which is a mixture of (E) and (Z) isomers used commercially. Cithis compound was developed in the 1960s but was never marketed. It acts as a serotonin-norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic. It has been reinvestigated and is currently under development as an antihistamine for the treatment of chronic urticaria .

Preparation Methods

The synthesis of cidoxepin hydrochloride involves the following steps:

Formation of the dibenzoxepin ring: The initial step involves the formation of the dibenzoxepin ring system.

Introduction of the dimethylamino group:

Formation of the (Z)-isomer: The final step involves the formation of the (Z)-isomer of doxepin.

Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) to separate the (Z)-isomer from the (E)-isomer .

Chemical Reactions Analysis

Metabolic Reactions

Doxepin undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, producing active and inactive metabolites:

Primary Metabolic Pathways

-

Stereoselectivity : The E-isomer is preferentially metabolized by CYP2D6, while Z-isomer metabolism is CYP2C19-dependent .

-

Pharmacokinetics :

Solubility and Dissolution

Thermal Decomposition

At high temperatures (>150°C), doxepin hydrochloride decomposes into:

Stereochemical Considerations

-

Isomerization : The commercial product is an ~85:15 mixture of (E)- and (Z)-doxepin .

-

Metabolic Impact :

Drug-Drug Interactions

Doxepin’s metabolism is affected by CYP inhibitors/inducers:

Analytical Characterization

Scientific Research Applications

Pharmacological Profile

Doxepin is known for its potent antihistaminic properties, acting as both an H1 and H2 receptor antagonist. This dual action contributes to its effectiveness in managing allergic reactions and pruritus (itching) associated with various dermatological conditions.

Key Pharmacological Actions

- Antidepressant : Inhibits the reuptake of norepinephrine and serotonin.

- Antihistaminic : Strong H1 receptor antagonist, effective in reducing allergic symptoms.

- Analgesic : Exhibits efficacy in neuropathic pain management.

Treatment of Depression and Anxiety

Doxepin is primarily indicated for the treatment of major depressive disorder (MDD) and anxiety disorders. Clinical studies have demonstrated its effectiveness in alleviating symptoms of depression while providing a favorable side effect profile compared to other antidepressants .

Insomnia Management

Doxepin's sedative properties make it an effective treatment for insomnia, particularly in patients who have difficulty maintaining sleep. A low dose formulation (3 mg) has been approved specifically for this indication, showing significant improvements in sleep maintenance without the hangover effect commonly associated with other sedative-hypnotics .

Dermatological Uses

Topical formulations of doxepin hydrochloride have been developed for treating pruritic conditions such as atopic dermatitis and chronic urticaria. Studies indicate that a 5% doxepin cream significantly reduces itching and improves quality of life for patients suffering from these conditions .

Neuropathic Pain Relief

Research has shown that topical doxepin can provide analgesic effects in patients with neuropathic pain, demonstrating a reduction in pain scores compared to placebo treatments . The following table summarizes findings from relevant studies:

Safety Profile

Doxepin has a well-documented safety profile, with common side effects including sedation, dry mouth, and dizziness. However, serious adverse effects are rare when used according to prescribed guidelines .

Case Studies

Several case studies highlight the versatility of this compound:

- Case Study 1 : A patient with chronic insomnia was treated with low-dose doxepin (3 mg). The patient reported improved sleep quality and duration without significant daytime sedation.

- Case Study 2 : In a cohort of patients with atopic dermatitis, topical doxepin resulted in a marked decrease in pruritus scores within two weeks of treatment, supporting its use as a first-line topical therapy for itch management.

Mechanism of Action

Cidoxepin hydrochloride exerts its effects through several mechanisms:

Serotonin-Norepinephrine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission.

H1 Receptor Antagonism: It blocks histamine H1 receptors, reducing histamine-mediated allergic responses.

Anticholinergic Activity: It blocks acetylcholine receptors, reducing cholinergic activity and producing sedative effects.

Comparison with Similar Compounds

Cidoxepin hydrochloride is similar to other tricyclic antidepressants such as:

Doxepin: A mixture of (E) and (Z) isomers, used commercially as an antidepressant and antihistamine.

Amitriptyline: Another tricyclic antidepressant, used for the treatment of depression and anxiety.

Clomipramine: Used for the treatment of obsessive-compulsive disorder.

Imipramine: Used for the treatment of depression and enuresis.

Cithis compound is unique in that it is the (Z)-isomer of doxepin and has been found to have more antidepressant activity than the (E)-isomer .

Biological Activity

Doxepin hydrochloride is a tricyclic antidepressant primarily used for its antidepressant and anxiolytic properties. It exhibits a range of biological activities, including antihistaminic effects, analgesic properties, and modulation of various neurotransmitter systems. This article provides an overview of the biological activity of doxepin, supported by data tables, case studies, and detailed research findings.

Doxepin functions through multiple mechanisms:

- Histamine Receptor Antagonism : Doxepin is a potent antagonist of the histamine H1 receptor (H1R), which is implicated in allergic responses and pruritus. Research indicates that the Z-isomer of doxepin has a significantly higher binding affinity for H1R compared to the E-isomer, enhancing its effectiveness in treating allergic conditions .

- Serotonin and Norepinephrine Reuptake Inhibition : As with other tricyclic antidepressants, doxepin inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects .

- Anticholinergic Effects : Doxepin also exhibits anticholinergic properties, which can lead to side effects such as dry mouth and sedation .

Clinical Applications

Doxepin is utilized in various clinical settings:

- Psychiatric Disorders : It is effective in treating conditions such as major depressive disorder, anxiety disorders, and insomnia due to its sedative properties. Controlled studies show significant improvement in anxiety symptoms among patients with neurotic disorders .

- Dermatological Conditions : Topical formulations of doxepin (e.g., 5% cream) have been shown to significantly reduce pruritus associated with atopic dermatitis and chronic urticaria. A study demonstrated a 68% increase in histamine threshold among patients treated with doxepin cream compared to a placebo .

Binding Affinity Studies

Recent studies have focused on the binding characteristics of doxepin isomers to H1R. The Z-isomer demonstrated over five times the binding affinity compared to the E-isomer, indicating its potential for greater therapeutic efficacy in allergic reactions .

Case Studies

- Topical Doxepin for Neuropathic Pain :

- Doxepin Cream for Pruritus :

Data Tables

Safety and Side Effects

While doxepin is generally well-tolerated, it can cause side effects such as sedation, anticholinergic effects (dry mouth, constipation), and potential cardiovascular effects due to its action on ion channels (e.g., hERG blockade) at higher concentrations . Monitoring is advised in patients with pre-existing cardiac conditions.

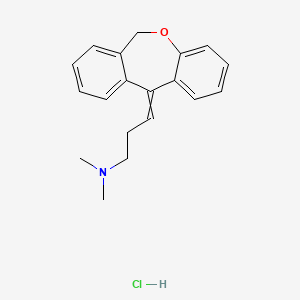

Properties

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNSPTUQQIYJOT-CULRIWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25127-31-5, 1229-29-4 | |

| Record name | Cidoxepin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxepin Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxepin Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIDOXEPIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI27WMG8QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.